4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Description

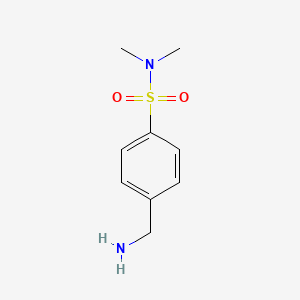

Chemical Structure and Properties 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide (CAS: 210918-25-5) is a sulfonamide derivative with the molecular formula C₉H₁₄N₂O₂S and a molecular weight of 214.29 g/mol. Its structure features a benzenesulfonamide core substituted with an aminomethyl (-CH₂NH₂) group at the para position and two methyl groups attached to the sulfonamide nitrogen (-N(CH₃)₂) . This compound is primarily used in medicinal chemistry as a building block for synthesizing inhibitors targeting enzymes such as carbonic anhydrase (CA) and dipeptidyl peptidase IV (DPP-IV) .

Safety and Handling

The compound is classified under GHS hazard code H314 (causes severe skin burns and eye damage) and requires storage in an inert atmosphere at 2–8°C .

Properties

IUPAC Name |

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKLMWLTOSBDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388748 | |

| Record name | 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210918-25-5 | |

| Record name | 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N,N-Dimethyl-p-toluenesulfonamide

Reaction :

- Toluene undergoes sulfonation with chlorosulfonic acid to form p-toluenesulfonyl chloride.

- Reaction with dimethylamine yields N,N-dimethyl-p-toluenesulfonamide .

Conditions :

Bromination of Methyl Group

Reaction :

- N,N-Dimethyl-p-toluenesulfonamide reacts with N-bromosuccinimide (NBS) under radical initiation to form 4-bromomethyl-N,N-dimethylbenzenesulfonamide .

Conditions :

Nucleophilic Amination

Reaction :

Conditions :

Mechanism :

$$ \text{Ar-CH}2\text{Br} + \text{NH}3 \rightarrow \text{Ar-CH}2\text{NH}2 + \text{HBr} $$

Chlorosulfonation-Amination Pathway

Acetyl Protection of Benzylamine

Reaction :

Conditions :

Chlorosulfonation

Reaction :

- N-Acetylbenzylamine reacts with chlorosulfonic acid to form 4-(acetylamino)methylbenzenesulfonyl chloride .

Conditions :

Dimethylamination and Deprotection

Reaction :

- Sulfonyl chloride reacts with dimethylamine to form 4-(acetylamino)methyl-N,N-dimethylbenzenesulfonamide .

- Acidic hydrolysis removes the acetyl group.

Conditions :

Reductive Amination Pathway

Synthesis of 4-Formylbenzenesulfonamide

Reaction :

Conditions :

Reductive Amination

Reaction :

Conditions :

Mechanism :

$$ \text{Ar-CHO} + \text{Me}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN}} \text{Ar-CH}2\text{NMe}2 $$

Comparative Analysis of Methods

Advantages :

- Bromomethylation-Amination : High yield, scalable.

- Chlorosulfonation-Amination : Utilizes inexpensive reagents.

- Reductive Amination : Mild conditions, fewer steps.

Limitations :

- Bromomethylation requires hazardous brominating agents.

- Chlorosulfonation involves corrosive chlorosulfonic acid.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Structural Analogues and Their Key Features

The table below compares 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide with sulfonamides sharing similar scaffolds but differing in substituents:

Functional Group Impact on Activity

Aminomethyl (-CH₂NH₂) vs. Amino (-NH₂) Groups

- This compound exhibits enhanced binding to CA isoforms due to the flexibility of the aminomethyl group, which allows better interaction with the enzyme’s hydrophobic pocket .

- 4-Amino-N,N-dimethylbenzenesulfonamide (CAS: 1709-59-7), lacking the methylene spacer, shows reduced CA inhibition potency but retains antimicrobial properties against Gram-positive bacteria .

Ethoxy-Amino (-OCH₂CH₂NH₂) vs. Aminomethyl (-CH₂NH₂)

- The ethoxy linker in 4-(2-aminoethoxy)-N,N-dimethylbenzenesulfonamide improves solubility and pharmacokinetic profiles, making it a dual inhibitor of CA and DPP-IV with IC₅₀ values in the nanomolar range .

Acetyl (-COCH₃) Substitution

Enzyme Inhibition

- Carbonic Anhydrase (CA): The aminomethyl derivative inhibits CA isoforms with higher selectivity than its amino counterpart, as demonstrated in kinetic studies using homologous sulfonamide libraries .

- DPP-IV: Ethoxy-substituted derivatives show dual inhibitory activity, with 4-(2-aminoethoxy)-N,N-dimethylbenzenesulfonamide achieving >90% DPP-IV inhibition at 10 µM .

Antimicrobial Activity

- 4-Amino-N-(4-ethylphenyl)benzenesulfonamide (CAS: 108929-67-5) exhibits moderate activity against E. coli, suggesting that aryl extensions on the sulfonamide nitrogen can enhance antibacterial effects .

Biological Activity

4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide, also known as This compound , is a compound that has garnered attention due to its potential biological activities, particularly in antiviral research. This article explores its biological activity, focusing on its interactions with various biological targets, including enzymes and receptors, as well as its therapeutic potential against viral infections.

The compound has the following chemical structure and properties:

- Molecular Formula : CHNOS

- Molecular Weight : 202.29 g/mol

- SMILES Notation : CN(C)S(=O)(=O)c1ccc(N)cc1

- InChI Key : BABGMPQXLCJMSK-UHFFFAOYSA-N

Recent studies have shown that this compound acts as a potent inhibitor of viral entry, particularly for filoviruses such as Ebola and Marburg viruses. The compound's mechanism involves the inhibition of viral glycoprotein fusion, which is crucial for viral entry into host cells.

Inhibitory Activity Against Viruses

- Ebola Virus : The compound has been identified as a small-molecule inhibitor of Ebola virus entry. It was found to have effective concentrations (EC) less than 10 μM against both Ebola and Marburg viruses in Vero cell assays, demonstrating broad-spectrum antiviral activity .

- Marburg Virus : Similar to its effects on Ebola virus, the compound also inhibits Marburg virus entry, suggesting its potential utility in treating infections caused by these highly pathogenic viruses .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features that enhance its binding affinity to viral targets. SAR studies indicate that modifications in the amide portion and aromatic region significantly influence the compound's potency and selectivity towards viral proteins .

| Compound | EC (μM) | Viral Target |

|---|---|---|

| CBS1118 | <10 | Ebola |

| CBS1118 | <10 | Marburg |

Study 1: Antiviral Efficacy

A study published in Nature detailed the discovery of a series of 4-(aminomethyl)benzamide derivatives, including our compound of interest, which were tested for their ability to inhibit Ebola virus entry. The results highlighted that specific structural modifications led to enhanced potency against viral infection .

Study 2: Metabolic Stability

Further investigations into the metabolic stability of these compounds revealed that some derivatives, including those based on this compound, exhibited good stability in plasma and liver microsomes from both rat and human sources. This characteristic is vital for developing therapeutics with favorable pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide, and how can reaction parameters be optimized for yield?

- Methodology : Synthesis typically involves multi-step reactions starting from substituted benzenesulfonyl chlorides or acetylated intermediates. For example, substituted acyl chlorides are reacted with aminosulfonamides in the presence of pyridine to form sulfonamide derivatives . Critical parameters include temperature control (e.g., 0–5°C for thionyl chloride activation), stoichiometric ratios, and purification via column chromatography or recrystallization. Yield optimization may require adjusting reaction time and catalyst concentration .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and dimethylamino groups.

- FT-IR to identify sulfonamide (S=O) and aminomethyl (N-H) functional groups.

- Elemental analysis (CHNS) to verify purity and molecular composition .

- X-ray crystallography for definitive crystal structure determination, as demonstrated in related sulfonamide derivatives .

Q. How can solubility and stability be assessed under experimental conditions?

- Methodology : Perform solubility tests in polar (e.g., DMSO, water) and non-polar solvents. Stability studies under varying pH (1–14) and temperatures (4–60°C) using HPLC or UV-Vis spectroscopy to monitor degradation. Reference protocols from analogous compounds, such as benzenesulfonamide derivatives .

Advanced Research Questions

Q. What computational strategies are employed to predict biological activity and binding interactions of this compound?

- Methodology :

- Molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins like CDK2 or PRKCH, leveraging structural analogs reported in kinase inhibition studies .

- QSAR modeling to correlate substituent effects (e.g., aminomethyl group) with activity. Use descriptors like logP, polar surface area, and electronic parameters .

Q. How can contradictory data on biological efficacy or toxicity be resolved?

- Methodology :

- Dose-response assays to establish IC₅₀ values across multiple cell lines, addressing variability in reported toxicities (e.g., LD₅₀ >2800 mg/kg in rats ).

- Meta-analysis of structural analogs to identify trends in substituent-driven toxicity. For example, fluorinated benzenesulfonamides may exhibit different metabolic stability compared to aminomethyl derivatives .

Q. What in vitro/in vivo models are suitable for evaluating therapeutic potential?

- Methodology :

- In vitro : Enzyme inhibition assays (e.g., kinase profiling) and cytotoxicity screens (MTT assay) using cancer cell lines .

- In vivo : Murine models for pharmacokinetic studies (oral bioavailability, half-life) and efficacy in xenograft tumors. Reference protocols from triazine-based anticancer agents .

Q. How can regioselectivity challenges in derivatization be addressed?

- Methodology :

- Protecting group strategies (e.g., acetyl for aminomethyl) during functionalization of the benzene ring.

- Catalytic methods such as Pd-mediated cross-coupling for selective C-H activation, as seen in related sulfonamide syntheses .

Safety and Data Reproducibility

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Follow MSDS guidelines for sulfonamides: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Toxicity data from structurally similar compounds (e.g., LD₅₀ >2800 mg/kg ) suggest moderate hazard, but acute exposure requires immediate decontamination .

Q. How can batch-to-batch variability in synthesis be minimized?

- Methodology :

- Standardize starting material purity (≥95%) and reaction conditions (temperature, solvent grade).

- Implement QC checks via HPLC and NMR at intermediate stages, as described in multi-step syntheses of sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.